(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-3-14-4-7-16(8-5-14)18-13-28-21(23-18)17(12-22)10-15-6-9-20(27-2)19(11-15)24(25)26/h4-11,13H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAFOWDZVBBBHS-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile, a compound with notable structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a thiazole ring linked to an acrylonitrile moiety, which is known for its reactivity and biological significance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives had MIC values as low as 0.22 μg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.22 |
| Compound B | E. coli | 0.25 |
| Compound C | Klebsiella pneumoniae | 0.30 |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. For instance, derivatives containing the thiazole and acrylonitrile groups have shown effectiveness against several cancer cell lines, including H460 and A549. These studies often focus on mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent study highlighted that a derivative of the compound induced significant apoptosis in lung cancer cells via the inhibition of anti-apoptotic proteins. The compound's ability to modulate signaling pathways associated with cancer cell survival presents it as a promising candidate for further development .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote cell death in cancerous cells.
- Disruption of Cell Membranes : Its interaction with microbial membranes may lead to increased permeability and cell death.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogues differ primarily in substituents on the thiazole ring and the acrylonitrile-linked aryl group. Key examples include:
(E)-2-(Benzo[d]thiazol-2-yl)-3-(Pyridin-3-yl)acrylonitrile (7f)
- Substituents : Benzo[d]thiazol-2-yl (electron-deficient heterocycle) and pyridin-3-yl (electron-rich heterocycle).
- Configuration : E-isomer, leading to a more planar structure.
- Properties : Exhibits solid-state fluorescence due to restricted intramolecular rotation (RIR) in aggregated states .
- Key Difference : The E-configuration and pyridine substituent reduce steric hindrance compared to the target compound’s Z-configuration and nitro/methoxy groups.
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-Trimethoxyphenyl)acrylonitrile (15)
- Substituents : 3,4,5-Trimethoxyphenyl (electron-donating groups).
- Configuration : Z-isomer, similar to the target compound.
- Biological Activity : Potent anticancer activity (average GI₅₀ = 0.021–12.2 μM) due to enhanced interaction with tubulin or kinase targets .
(Z)-1-(4-Methoxy-3-Nitrophenyl)-3-((4-(6-Methoxybenzothiazol-2-yl)Thiazol-2-yl)Phenyl)Amino)Prop-2-En-1-One (5g)
- Substituents : 4-Methoxy-3-nitrophenyl (shared with the target compound) and benzothiazole-thiazole hybrid.
- Configuration : Z-isomer.
- Activity : Acts as a tubulin polymerization inhibitor (melting point: 240–243°C; yield: 79%) .
- Key Difference : The benzothiazole-thiazole hybrid in 5g introduces additional π-π stacking capability, which is absent in the target compound’s simpler thiazole-ethylphenyl system.
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Substituent Impact: Electron-Withdrawing Groups: The nitro group in the target compound and 5g enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets.
Biological Activity : Compounds with Z-configurations and nitro/methoxy groups (e.g., 5g) show tubulin inhibition, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
